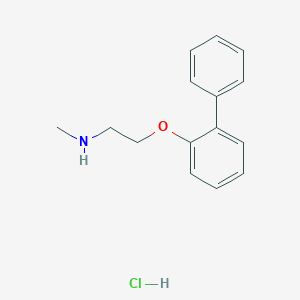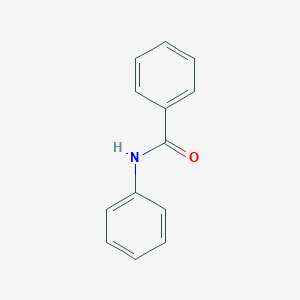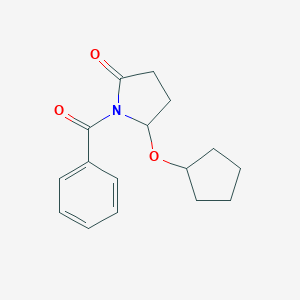
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one
Übersicht
Beschreibung
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP was initially developed as a potential antidepressant, but it was later found to have psychoactive effects similar to amphetamines. BZP has been used recreationally as a party drug due to its stimulant effects. However, in recent years, there has been an increasing interest in BZP due to its potential therapeutic applications.
Wirkmechanismus
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one also acts as a monoamine oxidase inhibitor (MAOI), which further increases the levels of these neurotransmitters.
Biochemische Und Physiologische Effekte
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have stimulant effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of adrenaline and noradrenaline, leading to increased energy and alertness. 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has also been shown to have anxiolytic effects, reducing anxiety and stress levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one in research is its similarity to amphetamines, which allows for comparisons between the two compounds. However, one limitation is that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been shown to have potential neurotoxic effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one research. One area of interest is its potential as a treatment for Parkinson's disease, as studies have shown that 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one may improve motor function in animal models. Another area of interest is 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as an antidepressant, as studies have shown that it may have similar effects to traditional antidepressants. Additionally, further research is needed to fully understand the potential neurotoxic effects of 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one and how they may impact its use in research and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one has been studied for its potential therapeutic applications, including its use as an antipsychotic, anxiolytic, and antidepressant. Studies have also investigated 1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one's potential as a treatment for Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
136410-22-5 |
|---|---|
Produktname |
1-Benzoyl-5-cyclopentyloxypyrrolidin-2-one |
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
1-benzoyl-5-cyclopentyloxypyrrolidin-2-one |
InChI |
InChI=1S/C16H19NO3/c18-14-10-11-15(20-13-8-4-5-9-13)17(14)16(19)12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |
InChI-Schlüssel |
HXHAANZEIVUAOS-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)OC2CCC(=O)N2C(=O)C3=CC=CC=C3 |
Synonyme |
1-benzoyl-5-cyclopentyloxy-pyrrolidin-2-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


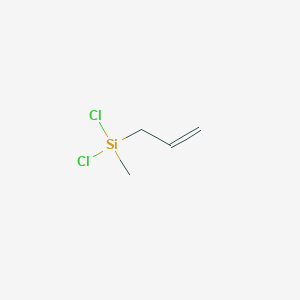
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
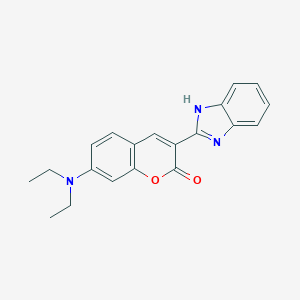
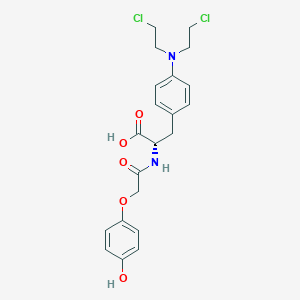
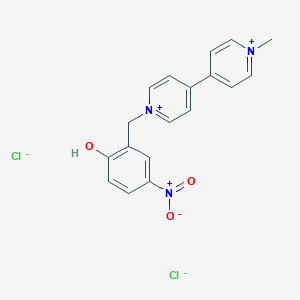
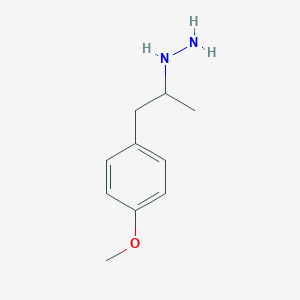

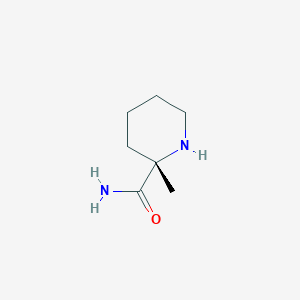
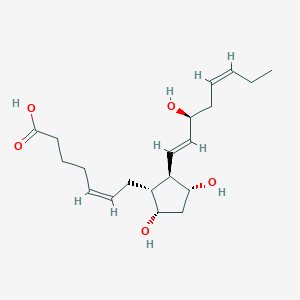
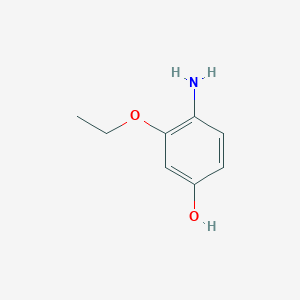
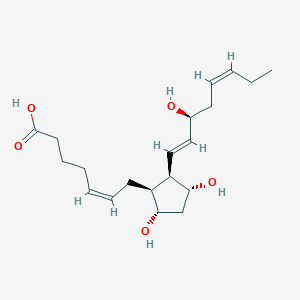
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
